molecular formula C14H11F3N6O2 B11077297 3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B11077297
M. Wt: 352.27 g/mol
InChI Key: ORQNGEIYZVYRPF-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that features a combination of a furan ring, a trifluoromethoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps. One common method starts with the preparation of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE, which can be synthesized from 4-(trifluoromethoxy)aniline through a series of reactions including nitration, reduction, and formylation . The next step involves the reaction of this aldehyde with 4-amino-4H-1,2,4-triazole to form the hydrazone derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for biological activity .

Properties

Molecular Formula

C14H11F3N6O2

Molecular Weight

352.27 g/mol

IUPAC Name

3-N-[(E)-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C14H11F3N6O2/c15-14(16,17)25-10-3-1-9(2-4-10)12-6-5-11(24-12)7-19-21-13-22-20-8-23(13)18/h1-8H,18H2,(H,21,22)/b19-7+

InChI Key

ORQNGEIYZVYRPF-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=NN=CN3N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=NN=CN3N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.